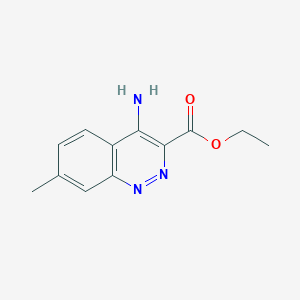
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyrrolidine-2,5-dione core with a benzyl group and a 5-bromo-1H-indol-3-yl substituent, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
The synthesis of 1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione core is formed through a cyclization reaction involving appropriate precursors.
Benzylation: Finally, the benzyl group is introduced through a benzylation reaction using benzyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Cyclization Reactions: The indole and pyrrolidine moieties can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, N-bromosuccinimide, bases, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione can be compared with other indole derivatives, such as:
1-Benzyl-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with a fluorine atom instead of bromine.
1-Benzyl-3-(5-chloro-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-3-(5-iodo-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
Propiedades
Número CAS |
167303-74-4 |
|---|---|
Fórmula molecular |
C19H15BrN2O2 |
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
1-benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15BrN2O2/c20-13-6-7-17-14(8-13)16(10-21-17)15-9-18(23)22(19(15)24)11-12-4-2-1-3-5-12/h1-8,10,15,21H,9,11H2 |
Clave InChI |
WPXJOYCECPNFEV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)



![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)

![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)


